An In-depth Technical Guide to 1-Chloropentan-2-one: Properties, Synthesis, and Characterization
An In-depth Technical Guide to 1-Chloropentan-2-one: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloropentan-2-one is an alpha-chlorinated ketone, a class of organic compounds recognized for their utility as versatile synthetic intermediates. The presence of a chlorine atom adjacent to a carbonyl group imparts a unique reactivity profile, making it a valuable building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known chemical and physical properties of 1-chloropentan-2-one, outlines a probable synthetic route with a detailed experimental protocol, and discusses methods for its characterization.
Chemical and Physical Properties
Table 1: Physical and Chemical Properties of 1-Chloropentan-2-one
| Property | Value | Source |
| Molecular Formula | C₅H₉ClO | PubChem[1] |
| Molecular Weight | 120.58 g/mol | PubChem[1] |
| IUPAC Name | 1-chloropentan-2-one | PubChem[1] |
| CAS Number | 19265-24-8 | PubChem[1] |
| Canonical SMILES | CCCC(=O)CCl | PubChem[1] |
| Boiling Point (Predicted) | 162.2 °C at 760 mmHg | Cheméo[2] |
| Enthalpy of Vaporization (Predicted) | 37.86 kJ/mol | Cheméo[2] |
| LogP (Octanol-Water Partition Coefficient) (Predicted) | 1.594 | Cheméo[2] |
| Water Solubility (Predicted) | -1.35 log10(mol/L) | Cheméo[2] |
Synthesis of 1-Chloropentan-2-one
A common and effective method for the synthesis of α-chloroketones is the reaction of an acid chloride with diazomethane, which can proceed via the Nierenstein reaction or as the first step of the Arndt-Eistert synthesis. This process involves the formation of a diazoketone intermediate, which is subsequently treated with hydrogen chloride to yield the desired α-chloroketone. While a specific protocol for 1-chloropentan-2-one is not detailed in the literature, the following is a representative experimental procedure based on established methods for analogous compounds.
Experimental Protocol: Synthesis from Pentanoyl Chloride
Materials:
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Pentanoyl chloride
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Diazomethane (in a suitable solvent like diethyl ether)
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Anhydrous diethyl ether
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Anhydrous hydrogen chloride (gas or solution in diethyl ether)
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Sodium bicarbonate solution (saturated)
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Brine (saturated sodium chloride solution)
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Anhydrous sodium sulfate
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Standard laboratory glassware for inert atmosphere reactions
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Rotary evaporator
Procedure:
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Preparation of Diazoketone: In a flame-dried, three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve pentanoyl chloride (1 equivalent) in anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.
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Slowly add a freshly prepared solution of diazomethane (2 equivalents) in diethyl ether from the dropping funnel to the stirred solution of pentanoyl chloride. The reaction is typically accompanied by the evolution of nitrogen gas. Maintain the temperature at 0 °C throughout the addition.
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After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, and then let it warm to room temperature and stir for another 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Formation of 1-Chloropentan-2-one: Once the formation of the diazoketone is complete, carefully introduce anhydrous hydrogen chloride gas into the reaction mixture at 0 °C, or add a pre-cooled solution of HCl in anhydrous diethyl ether. This step should be performed with caution as it leads to the vigorous evolution of nitrogen gas.
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Continue the addition of HCl until the yellow color of the diazoketone disappears and the gas evolution ceases.
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Work-up: Quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence stops. Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-chloropentan-2-one.
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Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Analytical Characterization
A combination of spectroscopic techniques is essential for the structural confirmation and purity assessment of the synthesized 1-chloropentan-2-one.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group, including a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group next to the carbonyl. A singlet corresponding to the two protons of the chloromethyl group would be expected further downfield.
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¹³C NMR: The carbon NMR spectrum will provide information about the five distinct carbon environments in the molecule. The carbonyl carbon will appear at a characteristic downfield shift, followed by the carbon bearing the chlorine atom. The remaining three carbons of the propyl chain will appear at higher field strengths.
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Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 in an approximate 3:1 ratio), which is a definitive indicator of a monochlorinated compound.
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Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the region of 1720-1740 cm⁻¹. A C-Cl stretching vibration is also expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Biological Activity and Drug Development Potential
Currently, there is no publicly available information in scientific databases or literature regarding the biological activity, signaling pathway involvement, or any application of 1-chloropentan-2-one in drug development. While α-chloroketones, in general, are known to be reactive electrophiles and have been investigated as enzyme inhibitors, the specific biological profile of 1-chloropentan-2-one remains unexplored. Further research, including biological screening and cytotoxicity studies, would be necessary to elucidate any potential therapeutic applications.
Conclusion
1-Chloropentan-2-one is a chemical compound with potential as a synthetic intermediate. While its physical properties are primarily based on computational predictions, established synthetic methodologies for α-chloroketones provide a reliable pathway for its preparation. Comprehensive spectroscopic analysis is crucial for its definitive identification and characterization. The biological activity and potential applications in drug development for this specific molecule are yet to be investigated, representing an open area for future research.
